Indium(III) sulfamate is a chemical compound represented by the formula In(NH₂SO₃)₃, consisting of indium in the +3 oxidation state combined with sulfamate anions. This compound is classified as a salt and is notable for its applications in various fields, including electroplating, electronics, and materials science. Indium(III) sulfamate has garnered attention due to its unique properties and potential uses in scientific research and industrial applications.
Indium(III) sulfamate can be synthesized from indium metal or indium oxide through reactions with sulfamic acid. It belongs to a broader class of indium salts, which includes indium(III) sulfate and indium(III) chloride, each exhibiting distinct chemical behaviors and applications. The classification of indium(III) sulfamate as a sulfamate salt indicates its formation from the reaction of a metal cation (indium) with a sulfamate anion.
Indium(III) sulfamate is typically synthesized through two primary methods:
The synthesis process involves:
Indium(III) sulfamate features a central indium ion coordinated to three sulfamate anions. The molecular structure can be represented as follows:
Indium(III) sulfamate participates in various chemical reactions:
The mechanism by which indium(III) sulfamate exerts its effects varies depending on its application:
Indium(III) sulfamate has diverse applications across several scientific fields:
Hydrothermal/solvothermal methods facilitate high-purity Indium(III) sulfamate crystallization by combining elevated temperature and pressure in closed systems. These conditions promote ligand exchange reactions between indium precursors (e.g., InCl₃, In₂(SO₄)₃) and sulfamic acid (H₃NSO₃). Solvent choice directly impacts crystallinity and particle size:
Table 1: Hydrothermal Synthesis Parameters for Indium(III) Sulfamate
Precursor System | Solvent | Temperature (°C) | Time (h) | Product Characteristics |
---|---|---|---|---|
In₂(SO₄)₃ + H₃NSO₃ | H₂O | 150–180 | 24–48 | Micron crystals, moderate yield |
InCl₃ + H₃NSO₃ | H₂O/EtOH (1:1) | 120–150 | 12–24 | Nanoparticles (<50 nm), high purity |
In(OH)₃ + H₃NSO₃ | Ethylene Glycol | 180–200 | 48 | Anhydrous phase, high crystallinity |
Reaction kinetics depend on indium salt solubility. Sulfate precursors offer slower release of In³⁺ than chlorides, favoring ordered growth. Extended dwell times (>24 h) above 150°C prevent basic salt contamination [7] [23].
Electrodeposition synthesizes adherent Indium(III) sulfamate films for optoelectronics. Key advances focus on electrolyte design and potential modulation:
Table 2: Electrodeposition Parameters for Indium Sulfamate Films
Electrolyte Composition | Potential Mode | Substrate | Film Properties | Thickness (nm) |
---|---|---|---|---|
0.2 M In³⁺, 0.8 M H₃NSO₃, pH 2.0 | Pulsed (-1.0 V) | ITO | Smooth, high adhesion | 200–300 |
0.1 M In³⁺, 0.3 M H₃NSO₃, pH 1.5 | DC (-0.9 V) | FTO | Dense, minor H₂ inclusion | 150–200 |
0.3 M In³⁺, 1.2 M H₃NSO₃, pH 2.2 | Cyclic voltammetry | Titanium | Nanostructured, high surface area | 300–400 |
Film stoichiometry relies on charge transfer efficiency. Underpotential deposition (UPD) regimes enable monolayer control, but bulk films require mass transport optimization via stirring or elevated temperature (40–60°C) [1] [7].
Sustainable synthesis leverages coordination chemistry to enhance precursor efficiency and reduce waste:
These methods align with indium’s Lewis acidic character—its vacant orbitals facilitate rapid ligand exchange, enabling room-temperature synthesis when activated precursors (e.g., InCl₃) are used [6].
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